molecular formula C8H7Br2F B2793524 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene CAS No. 2416235-96-4

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene

Cat. No.: B2793524
CAS No.: 2416235-96-4
M. Wt: 281.95
InChI Key: YIUULIKVIKHPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H7Br2F. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene typically involves halogenation reactions. One common method is the bromination of 2-(1-bromoethyl)-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of functionalized benzene derivatives, while elimination reactions typically produce alkenes.

Scientific Research Applications

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene finds applications in several areas of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Researchers explore its potential in drug discovery and development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In elimination reactions, the compound forms a transition state where the base abstracts a proton, leading to the formation of a double bond and the departure of a bromide ion .

The molecular targets and pathways involved in these reactions are influenced by the electronic and steric effects of the substituents on the benzene ring. The presence of the fluorine atom can affect the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-bromo-2-(1-bromoethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c1-5(9)7-4-6(11)2-3-8(7)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUULIKVIKHPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.